PIK-75 - 372196-67-3

PIK-75

Catalog Number: EVT-278340
CAS Number: 372196-67-3
Molecular Formula: C16H14BrN5O4S
Molecular Weight: 452.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PIK-75 is a synthetic small molecule widely used in scientific research for its inhibitory properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a kinase inhibitor, specifically targeting both lipid and protein kinases. [, ] PIK-75 is particularly known for its ability to inhibit phosphatidylinositol 3-kinase (PI3K), especially the p110α isoform, and cyclin-dependent kinases (CDKs). [, , , , , , , , , , , , , , , , , , , , , ]

Molecular Structure Analysis

The molecular structure of PIK-75 consists of an imidazo[1,2-a]pyridine core with a bromine substituent and a nitrobenzenesulfonamide moiety. [] Crystallographic studies have revealed its unique U-shaped conformation within the active site of glycogen synthase kinase-3β (GSK-3β), stabilized by an unusual intramolecular Br⋅⋅⋅NO2 halogen bond. [] This specific conformation, likely present in solution as well, contributes to PIK-75's high potency by promoting binding-competent preorganization. []

Mechanism of Action

PIK-75 primarily functions as a competitive inhibitor of PI3K with respect to the substrate phosphatidylinositol (PI), contrasting with other PI3K inhibitors that bind at or near the ATP site. [] Studies involving site-directed mutagenesis and kinetic analysis have identified critical amino acids within the PI3K catalytic subunit that mediate PIK-75 binding and isoform selectivity. [, , ] These include Ser773 and His855 in the p110α isoform. []

Furthermore, PIK-75 demonstrates inhibitory activity against CDKs, particularly CDK9. [, , ] This dual inhibition contributes to its potent proapoptotic activity by suppressing MCL-1 transcription (via CDK9 inhibition) and disrupting the Bcl-xL-Bak interaction (via PI3K inhibition), leading to rapid apoptosis in acute myeloid leukemia cells. []

Applications
  • Cancer Research:
    • Acute Myeloid Leukemia (AML): PIK-75 exhibits potent anti-leukemic activity in AML cell lines and patient samples, demonstrating efficacy against both chemosensitive and chemoresistant leukemic subpopulations. [] It inhibits proliferation and induces apoptosis in AML cells, suggesting its potential as a therapeutic target. [, ]
    • Pancreatic Cancer: PIK-75 enhances sensitivity to gemcitabine in pancreatic cancer cells by inhibiting NRF2, a transcription factor associated with drug resistance. []
    • Breast Cancer: PIK-75 demonstrates potential in overcoming CDK4/6 inhibitor resistance in hormone-positive breast cancer. [, ] It suppresses the Hippo-YAP pathway and downregulates CDK6 expression, reversing resistance mediated by CDK6 amplification. []
    • Malignant Glioma: PIK-75, in combination with CDK inhibitors, exhibits synthetic lethality in malignant glioma cells. [] This combination blocks the antiapoptotic protein Survivin and drives apoptosis, suggesting a potential therapeutic approach. []
    • Metastatic Cutaneous Squamous Cell Carcinoma (mcSCC): PIK-75, both alone and in combination with CDK inhibitors, effectively inhibits mcSCC cell viability, migration, and induces apoptosis, highlighting its potential in this disease. []
    • Mantle Cell Lymphoma (MCL): PIK-75 shows promise in overcoming venetoclax resistance in MCL. [, ] It diminishes elevated MCL-1 expression and AKT activation in resistant cells, leading to potent anti-MCL activity. []
  • Immunology and Autoimmune Diseases: PIK-75 effectively suppresses experimental autoimmune encephalomyelitis (EAE) by inhibiting T cell activation, proliferation, and cytokine production. [] It also demonstrates anti-inflammatory effects in feline esophageal epithelial cells by reducing proinflammatory cytokine expression induced by hydrogen peroxide. [] This suggests its potential as a therapeutic agent for autoimmune and inflammatory conditions.
  • Infectious Diseases:
    • Malaria: PIK-75 exhibits inhibitory activity against both liver and blood stages of Plasmodium parasites, highlighting its potential as an antimalarial agent. [] When combined with the Hsp90 inhibitor SNX-0723, it synergistically reduces liver-stage parasite load. []
    • Influenza A Virus (IAV): PIK-75 demonstrates potent antiviral activity against various IAV strains, including H7N9. [] This suggests its potential as a broad-spectrum antiviral agent for IAV infections.
  • Other Applications: PIK-75 has also been investigated in other research areas, including its role in platelet activation regulation via the PI3K pathway [, , ], adipogenesis promotion through PI3K suppression [], and endothelial barrier stabilization [].

Wortmannin

Compound Description: Wortmannin is a commonly used, non-selective inhibitor of PI3Ks that irreversibly binds to the ATP-binding site of the enzyme. [] It has been widely used as a tool to study the cellular functions of PI3Ks.

Relevance: Wortmannin is often used in research as a comparator to more selective PI3K inhibitors like PIK-75, to determine the specific roles of different PI3K isoforms. [, , , , , , ] For example, research has shown that while wortmannin completely blocks insulin-stimulated phosphorylation of PKB (protein kinase B), the effect of PIK-75 varies depending on the cell type and the expression levels of other PI3K isoforms. [] This suggests that while p110α (the primary target of PIK-75) is necessary for insulin-stimulated phosphorylation of PKB in some cell lines, there is likely redundancy between different PI3K isoforms.

LY294002

Compound Description: LY294002 is another pan-PI3K inhibitor that competes with ATP for binding to the kinase. [] Similar to wortmannin, it is widely used to study PI3K signaling pathways.

Relevance: LY294002 serves as a useful comparative agent to PIK-75 in studies investigating the roles of specific PI3K isoforms. [, ] For example, researchers observed that while LY294002 completely inhibited TNF-α-induced Akt activation and CD38 expression in human airway smooth muscle cells, PIK-75 only impacted CD38 expression. [] This difference highlights the importance of isoform-specific inhibition and suggests that different isoforms may be involved in different aspects of TNF-α signaling. Additionally, a pyridinyl analogue of LY294002 was modified to create two more potent PI3Kα inhibitors, demonstrating the potential for developing more effective and selective PI3K inhibitors based on existing scaffolds. []

AS-605240

Compound Description: AS-605240 is a selective inhibitor of the p110γ isoform of PI3K. [] This compound has been valuable in dissecting the specific role of p110γ in various cellular processes, including immune responses.

Relevance: Comparing the effects of AS-605240 with PIK-75 helps elucidate the distinct roles of PI3K isoforms in complex biological processes. For instance, in a study on neutrophil migration, AS-605240 significantly reduced CXCL8-induced chemokinetic migration but had no effect on chemotactic migration, while PIK-75 inhibited chemotactic migration but not chemokinetic migration. [] This suggests that p110γ (targeted by AS-605240) may be more important in chemokinesis, while p110α (targeted by PIK-75) could be more crucial in chemotaxis.

TGX-221

Compound Description: TGX-221 is a potent and selective inhibitor of the p110β isoform of PI3K. [, , , ] It has been instrumental in unraveling the distinct functions of p110β in cellular signaling pathways.

IC87114

Compound Description: IC87114 is a highly selective inhibitor of the p110δ isoform of PI3K. [, , ] It has been crucial for understanding the specific role of p110δ in immune cell signaling and function.

Relevance: Comparing the effects of IC87114 with those of PIK-75 is particularly important in studies focusing on immune responses and cancer. For example, in a study on insulin signaling, IC87114 was able to inhibit insulin signaling to PKB in J774.2 macrophage cells to a similar extent as PIK-75, suggesting that both p110α and p110δ may play critical and potentially redundant roles in this cell type. [] This finding further underscores the importance of understanding the context-specific roles of different PI3K isoforms and the potential implications for developing targeted therapies.

PI-103

Compound Description: PI-103 is a potent inhibitor of PI3K with some selectivity for the p110α isoform. [, ] It also inhibits mTOR, a downstream effector of PI3K. []

Relevance: PI-103 serves as a valuable tool for investigating the PI3K pathway and its involvement in various cellular processes, particularly in comparison to PIK-75. [, ] The dual inhibition of PI3K and mTOR by PI-103 provides insights into the interplay between these two kinases, and its comparison with PIK-75 aids in dissecting the specific roles of individual PI3K isoforms in different cellular contexts.

GDC-0941

Compound Description: GDC-0941 is a potent pan-class I PI3K inhibitor that demonstrates significant antitumor activity in preclinical models. [] It binds to the ATP-binding site of PI3K, blocking its activity.

Relevance: Studying GDC-0941 alongside PIK-75 offers insights into the advantages and limitations of pan-PI3K inhibition versus isoform-specific targeting. While both compounds exhibit antitumor effects, their selectivity profiles and potential off-target effects differ. [] Understanding these differences is crucial for developing more effective and safer PI3K-targeted therapies.

CNIO-19

Compound Description: CNIO-19 is a structural analogue of GDC-0941 with an altered selectivity profile, showing significantly reduced potency for p110α compared to GDC-0941. []

Relevance: The structural similarity between CNIO-19 and GDC-0941, coupled with their distinct selectivity profiles, makes CNIO-19 an essential tool for studying the structure-activity relationships of PI3K inhibitors and for understanding the specific interactions that contribute to isoform selectivity. [] This information is invaluable for developing next-generation PI3K inhibitors with improved efficacy and selectivity profiles.

A-66S

Compound Description: A-66S is a p110α-selective PI3K inhibitor that binds to a region distinct from the ATP-binding site. [] It exhibits a unique binding mode compared to other p110α inhibitors.

Relevance: The distinct binding mechanism of A-66S compared to PIK-75 highlights the diverse ways in which p110α can be selectively targeted. [] Studying the structural determinants of A-66S binding and comparing its pharmacological profile to that of PIK-75 can guide the development of novel p110α inhibitors with improved potency and selectivity.

J-32

Compound Description: J-32 is another p110α-selective PI3K inhibitor with a unique binding mechanism involving indirect interactions with specific amino acids within the p110α isoform. []

Relevance: Similar to A-66S, the distinctive binding mode of J-32 compared to PIK-75 emphasizes the possibility of developing diverse p110α inhibitors that exploit different binding pockets within the enzyme. [] Studying the structural basis of J-32 selectivity and comparing its activity profile to PIK-75 can inform the design of novel and more effective p110α inhibitors.

Compound Description: BKM-120 is a PI3K inhibitor that targets multiple isoforms, including p110α. [] It is currently under investigation for its anticancer activity.

Relevance: Comparing the efficacy of BKM-120 to PIK-75, particularly in models of non-small cell lung cancer (NSCLC) with KRAS mutations, can help elucidate the specific contributions of p110α inhibition versus broader PI3K isoform inhibition in these cancers. [] This information can guide the development of more effective and tailored therapies for NSCLC.

BEZ-235

Compound Description: BEZ-235 is a dual PI3K/mTOR inhibitor, targeting both the PI3K pathway and its downstream effector mTOR. [] It is being explored as a potential anticancer agent.

Relevance: Comparing BEZ-235 with PIK-75, especially in NSCLC models, can shed light on the benefits and limitations of dual PI3K/mTOR inhibition versus selective p110α inhibition. [] Understanding the distinct mechanisms of action and potential synergistic effects of these inhibitors can aid in developing more effective treatment strategies for NSCLC and other cancers.

SNX-0723

Compound Description: SNX-0723 is an inhibitor of heat shock protein 90 (Hsp90). [] Hsp90 is a chaperone protein that regulates the folding, stability, and function of various client proteins, including several involved in cancer development and progression.

Relevance: Studies have shown that SNX-0723, in combination with PIK-75, synergistically reduces liver-stage parasite load in Plasmodium falciparum infection, suggesting a potential for developing combination therapies targeting both Hsp90 and PI3K pathways. []

Dinaciclib

Compound Description: Dinaciclib is a potent inhibitor of cyclin-dependent kinases (CDKs) 1, 2, 5, and 9, which play critical roles in cell cycle regulation. [, , , ]

Relevance: Dinaciclib is investigated in combination with PIK-75 in preclinical studies for various cancers, including metastatic cutaneous squamous cell carcinoma (mcSCC) and malignant glioma. [, ] The combination has demonstrated synergistic effects in inducing apoptosis and overcoming drug resistance in some cases. This combination therapy targets both cell cycle progression (dinaciclib) and the PI3K pathway (PIK-75), potentially leading to more effective cancer cell death.

Flavopiridol

Compound Description: Flavopiridol is a CDK inhibitor with a broader spectrum of activity compared to dinaciclib, targeting CDKs 1, 2, 4, and 6. [, , ] Like dinaciclib, it is also being investigated for its potential anticancer properties.

Relevance: Flavopiridol, similar to dinaciclib, has shown synergistic potential with PIK-75 in preclinical studies for various cancers, including mcSCC. [, ] This combination targets both cell cycle progression and the PI3K pathway, aiming to induce apoptosis and overcome drug resistance.

Properties

CAS Number

372196-67-3

Product Name

PIK-75

IUPAC Name

N-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide

Molecular Formula

C16H14BrN5O4S

Molecular Weight

452.3 g/mol

InChI

InChI=1S/C16H14BrN5O4S/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16/h3-10H,1-2H3/b19-9+

InChI Key

QTHCAAFKVUWAFI-DJKKODMXSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

PIK75; PIK-75; PIK 75.

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C/C2=CN=C3N2C=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.